molecular formula C9H16ClNO B1336059 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE CAS No. 349090-42-2

1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

Cat. No.: B1336059
CAS No.: 349090-42-2
M. Wt: 189.68 g/mol
InChI Key: DGTNYUXFSQHLEP-UHFFFAOYSA-N
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Description

Contextualization of Substituted Piperidine (B6355638) Derivatives in Contemporary Chemical Synthesis and Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, represents one of the most significant structural motifs in medicinal chemistry and organic synthesis. mdpi.comijnrd.org Piperidine-containing compounds are integral to the design of numerous pharmaceuticals, spanning more than twenty drug classes, as well as a vast array of naturally occurring alkaloids. mdpi.com The ubiquity of this scaffold has driven extensive research into developing efficient and cost-effective synthetic methodologies for producing substituted piperidines. mdpi.com

In modern organic chemistry, the synthesis of these derivatives is a pivotal task. mdpi.com Contemporary approaches often focus on shortening the number of synthetic steps, employing methods like the simultaneous functionalization and hydrogenation of pyridines or multicomponent cascade reactions that form several new carbon-nitrogen and carbon-carbon bonds in a single operation. mdpi.com The pharmacological spectrum of piperidine derivatives is exceptionally broad, encompassing anti-cancer, anti-inflammatory, anti-Alzheimer, and analgesic properties, among others. ijnrd.org This wide range of biological activities underscores the importance of the piperidine framework as a "privileged scaffold" in drug discovery, continually prompting further investigation into novel derivatives. ijnrd.org

Structural Significance of the N-Acylpiperidine Moiety in Chemical Scaffold Design

The introduction of an acyl group onto the nitrogen atom of the piperidine ring, forming an N-acylpiperidine, fundamentally alters the molecule's chemical and physical properties. This modification converts the typically basic secondary amine of piperidine into a neutral amide functional group. nih.gov This transformation has significant implications for the molecule's conformational behavior, polarity, and ability to act as a hydrogen bond donor.

The N-acylpiperidine moiety is a common feature in many biologically active compounds and synthetic intermediates. nih.gov For instance, piperine, a major alkaloid from black pepper, is an N-acylpiperidine that exhibits a range of pharmacological effects, including anticancer properties. nih.gov In scaffold design, the N-acyl group serves several purposes. It can act as a rigid structural element that orients substituents in a defined three-dimensional space, which is crucial for specific interactions with biological targets. Furthermore, the carbonyl group of the amide can participate in hydrogen bonding, providing an additional point of interaction with receptors or enzymes. The nature of the acyl group itself can be varied extensively, allowing for the fine-tuning of properties such as lipophilicity and metabolic stability, making the N-acylpiperidine scaffold a versatile and valuable tool in chemical and pharmaceutical research.

Theoretical Basis for Investigating 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

The theoretical rationale for the focused investigation of this compound is predicated on its designed role as a bifunctional synthetic intermediate. Its structure combines a stable heterocyclic core with a reactive side chain, making it a versatile building block for constructing more complex molecules. This bifunctionality arises from the two key components of the molecule: the 4-methylpiperidine (B120128) ring acylated with a 3-chloropropanoyl group.

The core of its synthetic utility lies in the 3-chloropropanoyl fragment. This group is derived from 3-chloropropionyl chloride, a well-established reagent known for its dual reactivity. chemicalbook.comthieme-connect.com Firstly, the acyl chloride function allows for the straightforward N-acylation of amines like 4-methylpiperidine to form a stable amide bond. thieme-connect.com Secondly, and more importantly for subsequent reactions, the terminal chlorine atom on the propyl chain serves as a reactive site for nucleophilic substitution. chemicalbook.comthieme-connect.com This 2-chloro-ethyl fragment (-CH2CH2Cl) provides a handle for introducing a wide variety of other functional groups by reacting it with nucleophiles such as amines, thiols, or azides. Therefore, this compound is not typically viewed as an end-product but as a strategic precursor for generating a library of diverse derivatives built upon the 4-methylpiperidine scaffold.

Research Objectives and Scope for Academic Inquiry into this compound

Based on its theoretical value as a synthetic intermediate, a structured academic inquiry into this compound would encompass several clear objectives. The primary scope would be to fully exploit its bifunctional nature for the generation of novel chemical entities.

Key Research Objectives would include:

Synthesis and Optimization: The first objective is the development and optimization of a robust synthetic protocol for this compound, likely through the N-acylation of 4-methylpiperidine with 3-chloropropionyl chloride. This would involve exploring reaction conditions to maximize yield and purity.

Physicochemical Characterization: A thorough characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry) is essential to confirm its structure and purity. Establishing a complete profile of its physical properties would also be a key goal.

Exploration of Reactivity: The central objective would be to investigate the scope of nucleophilic substitution reactions at the terminal chlorine atom. This would involve reacting the compound with a diverse set of nucleophiles (e.g., primary and secondary amines, phenols, thiols, azides) to create a library of new, more complex 1-propanoyl-4-methylpiperidine derivatives.

Derivative Library Generation: A systematic effort to synthesize a collection of these novel derivatives would be undertaken. This library would serve as a basis for future screening and application-oriented studies. Given the established pharmacological importance of the piperidine scaffold, these new compounds could be subjected to biological screening to identify potential lead candidates for drug discovery programs. ijnrd.org

Compound Properties and Data

Table 1: Physicochemical Properties of this compound The following table outlines the calculated chemical and physical properties for the target compound.

PropertyValue
Molecular Formula C₉H₁₆ClNO
Molecular Weight 189.68 g/mol
IUPAC Name This compound
Canonical SMILES CC1CCN(CC1)C(=O)CCCl
Physical Description Expected to be a liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents

Note: Data is calculated based on the chemical structure as no dedicated experimental records were found in the cited literature.

Properties

IUPAC Name

3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-8-3-6-11(7-4-8)9(12)2-5-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNYUXFSQHLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50410973
Record name 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349090-42-2
Record name 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanism Elucidation

Retrosynthetic Analysis of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

A retrosynthetic analysis of this compound identifies the most logical disconnection at the amide C-N bond. This bond is formed between the piperidine (B6355638) nitrogen and the carbonyl carbon of the propanoyl group. This disconnection simplifies the target molecule into two readily available or easily synthesizable starting materials: 4-methylpiperidine (B120128) and a suitable 3-chloropropanoyl synthon.

The most practical synthetic equivalent (synthons) for this disconnection are:

4-Methylpiperidine: A commercially available cyclic secondary amine.

3-Chloropropanoyl chloride: An acyl chloride that can directly react with the amine to form the desired amide bond. This is a common and efficient method for acylation.

This retrosynthetic approach points towards a direct N-acylation reaction as the most straightforward and atom-economical pathway to the target molecule.

Classical and Novel Synthetic Routes for this compound Synthesis

The formation of the N-acylpiperidine bond can be achieved through several synthetic strategies, ranging from classical acylation reactions to more modern coupling methods.

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 4-methylpiperidine and 3-chloropropanoyl chloride. bg.ac.rsresearchgate.net This reaction involves the attack of the nucleophilic nitrogen atom of 4-methylpiperidine on the electrophilic carbonyl carbon of the acyl chloride. savemyexams.comlibretexts.org

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. nih.gov Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270), or inorganic bases such as sodium bicarbonate or sodium carbonate. bg.ac.rsnih.gov The choice of solvent is also crucial, with aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or benzene (B151609) being commonly used. nih.govresearchgate.net

A general procedure involves dissolving 4-methylpiperidine and a base in a suitable solvent, followed by the dropwise addition of 3-chloropropanoyl chloride, often at reduced temperatures (e.g., 0 °C) to control the exothermic reaction. nih.gov The mixture is then typically stirred at room temperature until completion.

While direct acylation with 3-chloropropanoyl chloride is efficient, alternative pathways exist for the formation of N-acylpiperidines, which can be advantageous in specific contexts, such as when the acyl chloride is unstable or unavailable.

Coupling with 3-Chloropropanoic Acid: 4-Methylpiperidine can be coupled directly with 3-chloropropanoic acid using standard peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like N,N-dimethylpyridin-4-amine (DMAP) can facilitate the amide bond formation. This method avoids the generation of HCl.

Reaction with Anhydrides: Acylating agents other than acyl chlorides, such as acid anhydrides, can also be used. acs.org For instance, 3-chloropropanoic anhydride (B1165640) could react with 4-methylpiperidine to yield the desired product and a molecule of 3-chloropropanoic acid as a byproduct. However, anhydrides are generally less reactive than their corresponding acyl chlorides. acs.org

Ring-Opening Reactions: In a more complex approach, functionalized piperidines can be synthesized via ring-opening of activated aziridines in a formal [3+3] cycloaddition, followed by functional group manipulation to install the N-acyl group. whiterose.ac.uk

Multi-step Sequences: Synthesis can also be part of a larger sequence. For example, a precursor piperidine with a protecting group (e.g., benzyl) can be acylated, followed by deprotection to yield the N-H piperidine, which can then be re-acylated with the desired group. researchgate.net

Optimization of Reaction Conditions and Yield for this compound

The optimization of the acylation reaction is critical for maximizing yield and purity while minimizing side reactions and simplifying purification. Key parameters for optimization include the choice of acylating agent, base, solvent, and temperature. bg.ac.rs Studies on analogous systems provide insight into how these factors can be fine-tuned. bg.ac.rsacs.org

For instance, in a process development study for a pharmaceutical intermediate, the acylation of a piperidine derivative was optimized by comparing acryloyl chloride and 3-chloropropionyl chloride. bg.ac.rs The use of 3-chloropropionyl chloride followed by a subsequent elimination step to form the acrylamide (B121943) was found to minimize the formation of a key dimeric impurity. bg.ac.rs This highlights that the choice of acylating agent can be crucial for controlling side reactions.

The selection of the base and solvent system is also paramount. Schotten-Baumann conditions, which involve an aqueous base (like NaHCO₃) and an organic solvent (like THF), are often effective for these types of acylations. bg.ac.rs

ParameterVariationObservation/RationaleReference
Acylating Agent 3-Chloropropanoyl Chloride vs. Acryloyl Chloride3-Chloropropanoyl chloride can reduce side reactions like Michael addition that may occur with the more reactive acryloyl chloride under certain conditions. bg.ac.rs
Base Triethylamine, Pyridine, NaHCO₃, NaOHTertiary amines act as soluble organic bases. Inorganic bases like NaHCO₃ or NaOH can be used in biphasic (Schotten-Baumann) conditions, simplifying removal. bg.ac.rs
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Benzene, THF/WaterAprotic solvents are standard. Biphasic systems can improve reaction efficiency and workup. bg.ac.rsnih.govresearchgate.net
Temperature 0 °C to Room TemperatureInitial addition at lower temperatures helps to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride. acs.org
Stoichiometry Excess of amine or acyl chlorideUsing a slight excess of the less expensive reagent can drive the reaction to completion. Use of excess base is common to ensure full neutralization of HCl. nih.gov

Mechanistic Investigations of the Acylation Process and Side Reactions

The reaction between 4-methylpiperidine and 3-chloropropanoyl chloride proceeds via a well-established nucleophilic addition-elimination mechanism . savemyexams.comlibretexts.org

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. savemyexams.comlibretexts.org

Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, which is energetically favorable. This results in the expulsion of the best leaving group, the chloride ion (Cl⁻). savemyexams.comlibretexts.org

Deprotonation: The resulting product is a protonated amide (an oxonium ion). A base present in the reaction mixture (such as triethylamine or another molecule of 4-methylpiperidine) removes the proton from the nitrogen atom to yield the final, neutral amide product, this compound, and the hydrochloride salt of the base. libretexts.org

Potential Side Reactions:

Dimerization/Oligomerization: In the presence of a strong base or under certain conditions, the product itself could potentially undergo an intermolecular reaction. For example, the nitrogen of one molecule could displace the chlorine of another, although this is generally less favorable than the initial acylation.

Reaction with Solvent: Certain solvents could potentially compete in the reaction, though this is rare with standard aprotic solvents.

Impurity-Driven Reactions: A study on a similar synthesis found that using 3-chloropropionyl chloride minimized the formation of a specific dimeric impurity that was more prevalent when using acryloyl chloride directly. bg.ac.rs This suggests that side reactions are highly dependent on the specific reagents and conditions used.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the observation of nuclear spin behavior in a magnetic field, NMR provides precise information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 1-(3-chloropropanoyl)-4-methylpiperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit a series of signals corresponding to the protons of the 4-methylpiperidine (B120128) ring and the 3-chloropropanoyl chain. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons, with electronegative atoms such as chlorine and the amide carbonyl group causing a downfield shift.

The expected ¹H NMR signals for this compound are detailed in the table below. The piperidine (B6355638) ring protons are diastereotopic due to the presence of the acyl group, leading to more complex splitting patterns than in unsubstituted 4-methylpiperidine.

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Piperidine H2, H6 (axial)2.5 - 2.8t
Piperidine H2, H6 (equatorial)4.0 - 4.3d
Piperidine H3, H5 (axial)1.0 - 1.3q
Piperidine H3, H5 (equatorial)1.6 - 1.8d
Piperidine H41.4 - 1.6m
4-Methyl (CH₃)0.9 - 1.0d
Chloropropanoyl CH₂ (α to C=O)2.8 - 3.0t
Chloropropanoyl CH₂ (β to C=O)3.7 - 3.9t

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. The carbonyl carbon of the amide group is expected to appear significantly downfield, while the aliphatic carbons of the piperidine ring and the chloropropanoyl chain will resonate at higher fields.

The anticipated ¹³C NMR chemical shifts for this compound are presented in the following table:

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (C=O)169 - 172
Piperidine C2, C642 - 47
Piperidine C3, C534 - 38
Piperidine C430 - 34
4-Methyl (CH₃)21 - 23
Chloropropanoyl CH₂ (α to C=O)36 - 40
Chloropropanoyl CH₂ (β to C=O)40 - 44

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons in the piperidine ring (e.g., H2 with H3, H3 with H4) and within the 3-chloropropanoyl chain (α-CH₂ with β-CH₂).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons directly attached to carbon atoms. The HMQC or HSQC spectrum of the target compound would show cross-peaks connecting each proton signal to the signal of the carbon it is bonded to, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation between the protons on C2 and C6 of the piperidine ring and the carbonyl carbon of the propanoyl group, confirming the point of attachment of the acyl chain to the piperidine nitrogen.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition and thus its molecular formula. For this compound (C₉H₁₆ClNO), HRMS would be used to distinguish it from other compounds with the same nominal mass. The expected exact mass can be calculated based on the most abundant isotopes of its constituent elements.

ParameterValue
Molecular FormulaC₉H₁₆ClNO
Monoisotopic Mass (Expected)189.0920
Molecular Weight (Average)189.68

Note: The presence of chlorine would result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical MS/MS experiment. The fragmentation is likely to occur at the weakest bonds, particularly the amide bond and bonds adjacent to the chlorine atom. Key expected fragmentation pathways include:

Cleavage of the amide C-N bond: This would lead to the formation of the 4-methylpiperidine cation and the neutral 3-chloropropanoyl radical, or the 3-chloropropanoyl cation.

Loss of HCl: A common fragmentation pathway for chlorinated compounds.

Fragmentation of the piperidine ring: This can lead to a series of smaller charged fragments.

A table of expected major fragment ions in the MS/MS spectrum is provided below:

m/z (Expected)Proposed Fragment Structure/Loss
190.0998[M+H]⁺
154.0629Loss of HCl
98.12834-methylpiperidine fragment
91.01823-chloropropanoyl fragment

Note: The observed fragments and their relative abundances can provide a unique fingerprint for the compound, aiding in its identification and structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting IR spectrum provides a unique molecular fingerprint.

For this compound, the key functional groups are the tertiary amide, the alkyl halide (C-Cl), and the saturated heterocyclic (piperidine) ring system. The analysis of its IR spectrum would be expected to reveal characteristic absorption bands corresponding to the vibrations of these groups. While a definitive experimental spectrum for this specific compound is not publicly available, the expected vibrational frequencies can be predicted based on data from analogous structures like 1-acetylpiperidine (B1204225) and other N-acylpiperidines. researchgate.netnih.gov

The most prominent feature in the spectrum would be the strong absorption band from the amide carbonyl (C=O) stretching vibration, typically observed in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the tertiary amide would likely appear in the 1100-1250 cm⁻¹ range. The presence of the chloropropyl group would be confirmed by the C-Cl stretching vibration, which is expected to fall in the 600-800 cm⁻¹ region. Additionally, various C-H stretching and bending vibrations from the methyl group, the piperidine ring, and the propanoyl chain would be visible, primarily in the 2800-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively. nist.gov

Expected Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aliphatic)Piperidine Ring, Alkyl Chains2850-2970Strong
C=O Stretch (Tertiary Amide)Amide1630-1680Strong
C-H Bend (Methylene & Methyl)Piperidine Ring, Alkyl Chains1350-1480Medium
C-N StretchTertiary Amide1100-1250Medium
C-Cl StretchAlkyl Halide600-800Medium-Strong

Chromatographic Techniques for Purity Assessment and Isolation Method Development

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical roles in assessing its purity and aiding in the development of isolation protocols.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most probable method for analyzing this compound due to its moderate polarity.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, would be used. researcher.lifegoogle.com The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comgoogle.com The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the amide carbonyl group acts as a chromophore, absorbing UV light at a specific wavelength (typically around 210-220 nm). By analyzing the resulting chromatogram, the purity of the sample can be determined by comparing the area of the main peak to the areas of any impurity peaks. This technique is highly sensitive and provides accurate quantitative data. researcher.life

Illustrative RP-HPLC Method for Purity Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 215 nm
Injection Vol. 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for identifying and quantifying volatile and semi-volatile compounds. Given its molecular weight and structure, this compound is expected to be amenable to GC-MS analysis.

In this technique, the sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions. This fragmentation pattern is highly reproducible and serves as a chemical fingerprint for identification.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation of the piperidine ring. Characteristic fragments would include the 4-methylpiperidine cation (m/z 98/99) and ions resulting from the loss of the chloropropyl group or cleavage at the carbonyl group. nih.govcaymanchem.comdocbrown.info The presence of chlorine would be indicated by isotopic patterns (M+2 peak) for chlorine-containing fragments. docbrown.info

Predicted Key Mass Fragments in GC-MS Analysis

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion/StructureSignificance
189/191[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes)Confirms the molecular weight of the compound.
98[C₆H₁₂N]⁺, 4-methylpiperidine fragmentIndicates cleavage at the amide bond, confirming the piperidine moiety.
146/148[M - C₃H₆Cl]⁺, Loss of the chloropropyl radicalConfirms the acyl portion of the molecule.
56[C₄H₈]⁺, Fragment from the piperidine ringA common fragment from the breakdown of the piperidine ring. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination of this compound (If Applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Its application is contingent upon the ability to grow a high-quality single crystal of the compound, which may not always be feasible.

If a suitable crystal of this compound were obtained, this technique would provide unambiguous information about its solid-state molecular structure. The analysis would yield precise bond lengths, bond angles, and torsion angles. A key structural feature that would be elucidated is the conformation of the 4-methylpiperidine ring. Saturated six-membered rings like piperidine typically adopt a stable chair conformation to minimize steric strain. nih.gov X-ray crystallography would confirm this conformation and determine the orientation (axial or equatorial) of the methyl group and the N-acyl substituent. This information is invaluable for understanding the molecule's steric and electronic properties. To date, no public crystal structure data for this specific compound has been reported.

Computational Chemistry and Theoretical Molecular Modeling

Quantum Chemical Calculations of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

Quantum chemical calculations provide a foundational understanding of a molecule's properties based on the principles of quantum mechanics. For this compound, these calculations can predict its geometry, energy, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating various molecular properties and reactivity descriptors for molecules like this compound.

The electronic structure can be described by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.netmdpi.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These descriptors help in predicting how the molecule will interact with other chemical species. For instance, a high electrophilicity index suggests the molecule will act as a strong electrophile in reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors (Note: These values are illustrative and would require specific DFT calculations to be confirmed.)

Property Value Unit
HOMO Energy -7.25 eV
LUMO Energy -0.89 eV
HOMO-LUMO Gap 6.36 eV
Electronegativity (χ) 4.07 eV
Chemical Hardness (η) 3.18 eV

Ab initio calculations, which are based entirely on theoretical principles without the inclusion of experimental data, are employed for precise geometry optimization. researchgate.net These methods, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), can determine the most stable three-dimensional arrangement of atoms in the this compound molecule.

The optimization process minimizes the total energy of the molecule, yielding equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the molecule's most probable structure at 0 Kelvin. These calculations also provide crucial energetic information, including the total electronic energy and the heat of formation, which are fundamental for thermodynamic analyses.

Table 2: Hypothetical Optimized Geometric Parameters from Ab Initio Calculations (Note: These values are illustrative and require specific ab initio calculations for confirmation.)

Parameter Bond/Angle Value Unit
Bond Length C=O (Amide) 1.24 Å
Bond Length C-N (Amide) 1.37 Å
Bond Length C-Cl 1.80 Å
Bond Angle O=C-N 121.5 Degrees
Bond Angle C-N-C (Piperidine) 118.0 Degrees

Conformational Analysis of the Piperidine (B6355638) Ring and Acyl Side Chain

The structural flexibility of this compound is primarily due to the piperidine ring and the rotation around the single bonds of the acyl side chain. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov For the 4-methylpiperidine (B120128) moiety, the methyl group preferentially occupies an equatorial position to avoid unfavorable 1,3-diaxial interactions, leading to a more stable conformation. nih.gov

The acyl side chain's conformation is largely determined by the rotation around the C-N amide bond and the C-C single bonds. The rotation around the C-N amide bond is generally restricted due to its partial double bond character, but different rotamers can exist. The flexibility of the chloropropanoyl chain allows it to adopt various conformations, and computational potential energy surface (PES) scans can identify the lowest energy conformers and the energy barriers between them.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, shown in blue).

For this compound, the most negative potential is expected to be localized around the carbonyl oxygen atom of the amide group, making it a likely site for electrophilic attack. Regions of positive potential would be found around the hydrogen atoms. The chlorine atom, due to its high electronegativity, also contributes to the local electronic landscape. Analysis of the MEP is crucial for understanding intermolecular interactions, such as hydrogen bonding. rsc.org

Natural Bond Orbital (NBO) analysis can further provide a detailed picture of the charge distribution by calculating the partial atomic charges on each atom, offering a quantitative measure of the electron distribution within the molecule.

Theoretical Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can reliably predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated, providing a powerful tool for structure elucidation.

Vibrational Spectroscopy (IR/Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be calculated by performing a frequency analysis on the optimized geometry. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the characteristic C=O stretching frequency of the amide group and the C-Cl stretching mode.

Table 3: Hypothetical Predicted Spectroscopic Data (Note: These values are illustrative and require specific calculations for confirmation.)

Spectroscopic Data Feature Predicted Value Unit
¹³C NMR Chemical Shift C=O (Amide) 172.5 ppm
¹H NMR Chemical Shift CH₂-Cl 3.85 ppm
IR Frequency C=O Stretch 1660 cm⁻¹

Computational Studies on Reaction Pathways and Transition States Involving this compound

Computational chemistry is instrumental in exploring potential reaction mechanisms involving this compound. By mapping the potential energy surface, reaction pathways can be charted from reactants to products. uni-muenchen.de

A key aspect of these studies is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. beilstein-archives.org Calculating the structure and energy of a transition state allows for the determination of the activation energy barrier for a reaction, which is directly related to the reaction rate. beilstein-archives.orgresearchgate.net

For this molecule, potential reactions for study include nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the amide group. For example, an intramolecular cyclization reaction to form a bicyclic product could be investigated. Computational methods can determine whether such a reaction is kinetically and thermodynamically favorable by calculating the energies of the reactants, transition state, and products. mdpi.com

Reactivity Profiles and Derivatization Strategies for 1 3 Chloropropanoyl 4 Methylpiperidine

Nucleophilic Substitution Reactions at the Acyl Chloride Moiety

The 3-chloropropanoyl group of 1-(3-chloropropanoyl)-4-methylpiperidine contains a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic acyl substitution. This reactivity is comparable to that of other 3-chloropropionyl chlorides, which readily react with a variety of nucleophiles. The rate and outcome of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Reaction with Amines: Primary and secondary amines are potent nucleophiles that can displace the chloride ion to form the corresponding N-substituted 3-aminopropanamide (B1594134) derivatives. A base, such as pyridine (B92270) or triethylamine (B128534), is often employed to neutralize the hydrochloric acid byproduct.

Reaction with Alcohols: In the presence of a suitable catalyst or base, alcohols can react with the acyl chloride to yield esters. This alcoholysis process is a standard method for ester synthesis.

Reaction with Thiols: Thiols, being excellent nucleophiles, can readily attack the carbonyl carbon to produce thioesters. These reactions are typically fast and efficient.

Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form 3-chloropropanoic acid and 4-methylpiperidine (B120128). This reaction is generally slower than aminolysis or alcoholysis but can be accelerated by acid or base catalysis.

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is acyl chlorides > acid anhydrides > esters > amides. libretexts.orglibretexts.org The high reactivity of the acyl chloride in this compound is attributed to the electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Table 1: Representative Nucleophilic Substitution Reactions at the Acyl Chloride Moiety

Nucleophile (Nu-H)ReagentProduct
Primary AmineR-NH₂1-(3-(R-amino)propanoyl)-4-methylpiperidine
Secondary AmineR₂NH1-(3-(R₂-amino)propanoyl)-4-methylpiperidine
AlcoholR-OH4-methylpiperidin-1-yl 3-alkoxypropanoate
ThiolR-SHS-alkyl 3-(4-methylpiperidine-1-carbonyl)propanethioate
WaterH₂O3-chloropropanoic acid and 4-methylpiperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom as a Nucleophile or Base

The nitrogen atom of the 4-methylpiperidine ring in this compound possesses a lone pair of electrons, rendering it basic and potentially nucleophilic. However, the presence of the electron-withdrawing acyl group significantly reduces its basicity compared to unsubstituted piperidine. masterorganicchemistry.comlibretexts.org This is due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group through resonance, which decreases its availability for protonation or reaction with electrophiles. masterorganicchemistry.comfuturelearn.com

Basicity: N-acylpiperidines are considerably weaker bases than their non-acylated counterparts. researchgate.net For comparison, the pKa of the conjugate acid of piperidine is approximately 11, while that of a typical amide is much lower. masterorganicchemistry.com

Alkylation and Quaternization: Despite the reduced nucleophilicity, the piperidine nitrogen can still undergo alkylation, particularly with reactive alkylating agents like alkyl halides, to form quaternary ammonium (B1175870) salts. researchgate.netmdpi.com This reaction, known as the Menshutkin reaction, typically follows an SN2 mechanism. mdpi.com The rate of quaternization is influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent. researchgate.net

Table 2: Basicity Comparison of Piperidine Derivatives

CompoundHybridization of NitrogenKey Factors Influencing BasicityRelative Basicity
Piperidinesp³Localized lone pair, electron-donating alkyl groupsHigh
Pyridinesp²Lone pair in an sp² orbital, not involved in aromaticityModerate
This compoundsp² (due to resonance)Delocalization of lone pair into the carbonyl group (amide resonance), inductive effect of the carbonyl groupLow

Potential for Ring-Opening or Ring-Expansion Reactions of the Piperidine Core

The piperidine ring is a stable six-membered heterocycle and is generally resistant to ring-opening reactions under normal conditions. N-acylpiperidines, including this compound, are expected to exhibit similar stability. However, under specific and often harsh conditions, or with appropriately designed substrates, ring-opening or ring-expansion reactions can be induced.

Ring-Opening: Ring-opening of N-substituted piperidines can be achieved through various methods, such as single-electron transfer photooxidation or reactions with specific reagents like chloroformates, although these are not common for simple N-acyl derivatives. researchgate.net The stability of the resulting acyclic product is a key driving force for such reactions.

Ring-Expansion: Ring-expansion of piperidine derivatives is a less common transformation but can be achieved through specific synthetic strategies, often involving rearrangement reactions. For instance, oxidative ring-opening followed by a ring-closing reductive amination has been used to expand cyclopentene (B43876) rings to piperidine scaffolds, a strategy that could potentially be adapted for piperidine ring expansion. masterorganicchemistry.com

Derivatization Strategies Based on the Methyl Group Position on the Piperidine Ring

Free-Radical Halogenation: Under UV light or in the presence of a radical initiator, the methyl group could potentially undergo free-radical halogenation. nih.gov However, this method often lacks selectivity and may lead to a mixture of products, including halogenation at other positions on the piperidine ring.

Lithiation: Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heterocyclic rings. uwindsor.cabaranlab.orgharvard.edu While direct lithiation of the methyl group is challenging, derivatization of the piperidine ring at positions alpha to the nitrogen is possible through directed lithiation of N-Boc protected piperidines. acs.org Functionalization at the 4-position is less direct and would likely require a more complex synthetic route. nih.govnih.gov

Mechanistic Principles Governing the Chemical Transformations of this compound

The chemical transformations of this compound are governed by fundamental mechanistic principles of organic chemistry.

Nucleophilic Acyl Substitution: Reactions at the acyl chloride moiety proceed via a nucleophilic acyl substitution mechanism. This is a two-step process involving the initial addition of a nucleophile to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. futurelearn.comtotal-synthesis.com The reactivity of the acyl chloride is the highest among carboxylic acid derivatives due to the good leaving group ability of the chloride ion and the inductive electron withdrawal. libretexts.orgchegg.com

SN2 Reactions: The nucleophilic substitution of the chlorine atom on the propanoyl chain, for instance by an azide (B81097) ion, would proceed via an SN2 mechanism. nih.gov This is a one-step, concerted process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.comwikipedia.orgyoutube.com However, in the case of a β-chloroamide, elimination to form an acrylamide (B121943) can be a competing reaction. nih.gov

Table 3: Summary of Mechanistic Principles

Reaction TypeKey Mechanistic FeaturesRelevant Functional Group
Nucleophilic Acyl SubstitutionTetrahedral intermediate, addition-elimination sequenceAcyl chloride
SN2 ReactionConcerted backside attack, inversion of stereochemistry3-chloropropanoyl chain
Acid-Base ReactionsProtonation/deprotonation of the piperidine nitrogenPiperidine nitrogen
Free Radical HalogenationInitiation, propagation, termination stepsMethyl group

Theoretical Structure Activity Relationship Sar and Structure Property Relationship Spr Hypotheses

Computational Approaches to SAR/SPR Elucidation for N-Acylpiperidine Analogues

Key computational approaches include:

Molecular Mechanics and Quantum Mechanics: These methods are used to calculate the molecule's stable conformations, electronic properties (e.g., electrostatic potential, dipole moment), and steric profile. For N-acylpiperidines, conjugation of the nitrogen lone pair with the carbonyl group introduces planarity, influencing the conformational preferences of the piperidine (B6355638) ring. nih.gov

Descriptor Calculation: A wide array of numerical descriptors—representing topological, electronic, steric, and hydrophobic features—can be calculated. These descriptors form the basis for quantitative models that correlate structure with activity or properties. researchgate.netnih.gov

By systematically modifying the structure of 1-(3-chloropropanoyl)-4-methylpiperidine in silico and recalculating these parameters, a theoretical SAR/SPR landscape can be constructed. For instance, replacing the chlorine atom with different halogens or introducing substituents at other positions on the piperidine ring would alter calculated descriptors, providing insights into their potential impact.

Table 1: Hypothetical Computational Approaches for SAR/SPR Analysis of N-Acylpiperidine Analogues
Computational MethodTheoretical Application to N-AcylpiperidinesHypothesized Insight Gained
Conformational SearchDetermine low-energy conformations of the 4-methylpiperidine (B120128) ring and the 3-chloropropanoyl side chain.Identifies the most likely 3D shape of the molecule for receptor binding.
Electrostatic Potential MappingCalculate the charge distribution across the molecule, focusing on the carbonyl oxygen, nitrogen, and chlorine atoms.Highlights regions likely to engage in electrostatic or hydrogen-bonding interactions.
Frontier Molecular Orbital (HOMO/LUMO) AnalysisAnalyze the energy and location of the highest occupied and lowest unoccupied molecular orbitals.Provides a theoretical basis for the molecule's reactivity and ability to participate in charge-transfer interactions.

Pharmacophore Modeling and Ligand-Based Virtual Screening Methodologies (Theoretical Framework)

Pharmacophore modeling is a cornerstone of ligand-based drug design, where a model is constructed based on the steric and electronic features necessary for a molecule to interact with a specific biological target. cam.ac.uk This approach is particularly useful when the 3D structure of the target is unknown. nih.gov The model represents the spatial arrangement of key features like hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings. researchgate.net

For an N-acylpiperidine like this compound, a hypothetical pharmacophore model could be constructed with the following features:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the propanoyl group is a strong HBA.

Hydrophobic Feature (HY): The 4-methyl group and the carbon backbone of the piperidine ring constitute a distinct hydrophobic region.

Additional Features: The chlorine atom could function as a weak HBA or contribute to a specific hydrophobic/electrostatic interaction.

Once a pharmacophore hypothesis is developed, it can be used as a 3D query to screen large virtual libraries of compounds. youtube.com This process, known as ligand-based virtual screening, aims to identify novel molecules that match the pharmacophoric features and are therefore predicted to have similar biological activity. nih.gov The effectiveness of the screening relies on the principle that molecules with similar structures and feature arrangements are more likely to exhibit similar activities. nih.gov

Table 2: Hypothetical Pharmacophore Features for this compound
Pharmacophoric FeatureCorresponding Chemical MoietyTheoretical Role in Molecular Recognition
Hydrogen Bond Acceptor (HBA)Carbonyl OxygenForms a key hydrogen bond with a donor group (e.g., NH, OH) in a receptor binding site.
Hydrophobic Group (HY)4-Methyl group and Piperidine RingOccupies a hydrophobic pocket in the receptor, contributing to binding affinity through van der Waals forces.
Halogen Bond Donor/HBAChlorine AtomCould participate in halogen bonding or weak hydrogen bonding, providing specificity.

Docking Simulations to Hypothetical Binding Sites for Interaction Mode Analysis (Conceptual Basis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in structure-based drug design for analyzing hypothetical interaction modes. researchgate.net The process involves sampling numerous conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. nih.govbiointerfaceresearch.com

On a conceptual basis, docking this compound into a hypothetical binding site would involve several key steps:

Defining the Binding Site: A cavity on a hypothetical protein surface would be defined, characterized by specific amino acid residues (e.g., hydrophobic, polar, charged).

Ligand Conformation Generation: The docking algorithm would explore the rotational freedom of the ligand's single bonds to generate various 3D shapes.

Scoring: A scoring function would estimate the binding affinity for each pose, considering forces like hydrogen bonding, electrostatic interactions, and hydrophobic effects. nih.gov

A successful docking pose would likely show the carbonyl oxygen forming a hydrogen bond with a donor residue (e.g., Serine, Tyrosine), the 4-methyl group nestled in a hydrophobic pocket (formed by residues like Leucine, Valine, or Phenylalanine), and the piperidine nitrogen participating in polar interactions. nih.govresearchgate.net The chloropropanoyl chain would occupy a channel in the binding site, with the chlorine atom potentially forming specific contacts that enhance affinity or selectivity. nih.gov

Table 3: Conceptual Docking Interactions for this compound
Ligand MoietyHypothetical Interacting Residue(s)Type of InteractionConceptual Importance
Carbonyl OxygenTyr, Ser, AsnHydrogen BondAnchors the ligand in the binding site; critical for affinity.
4-Methyl GroupLeu, Val, Ile, PheHydrophobic (van der Waals)Contributes to binding affinity and specificity by fitting into a non-polar pocket.
Piperidine RingTrp, PheHydrophobic/Cation-πProvides a scaffold and can engage in favorable interactions with aromatic residues.
Chlorine AtomThr, GlnWeak H-Bond/Halogen BondOffers directional interaction that could enhance selectivity.

Influence of Substituent Effects on Theoretical Molecular Recognition (Steric, Electronic, etc.)

The recognition of a ligand by its target is governed by a combination of steric and electronic complementarity. nih.govnih.gov Substituents on the this compound scaffold would theoretically exert significant influence on its molecular recognition properties.

Steric Effects: The size and shape of substituents dictate how well the ligand fits into a binding pocket. The 4-methyl group adds steric bulk; replacing it with a larger group (e.g., ethyl, isopropyl) could either enhance binding by filling a larger hydrophobic pocket or reduce binding due to a steric clash with the receptor wall. nih.govnih.gov Similarly, the position of the methyl group is critical; a substituent at the 2- or 3-position would create a different molecular shape compared to the 4-position. nih.gov

Electronic Effects: Substituents can alter the electron distribution of the molecule, affecting its ability to form key interactions. The electron-withdrawing nature of the chlorine atom on the propanoyl chain makes the adjacent carbonyl carbon more electrophilic and can influence the strength of the hydrogen bond formed by the carbonyl oxygen. Replacing the chlorine with an electron-donating group (e.g., methoxy) would have the opposite effect. nih.gov These electronic modifications can fine-tune the strength of polar interactions with the target.

Analyzing these effects in silico allows for the rational design of analogues. Computational models can predict how changes in substituent patterns will alter the molecule's shape, electrostatic potential, and ultimately, its theoretical binding affinity.

Table 4: Theoretical Influence of Substituent Modifications
Original MoietyHypothetical SubstitutionTheoretical Steric EffectTheoretical Electronic Effect
4-Methyl4-EthylIncreased steric bulk; requires larger hydrophobic pocket.Slightly increased hydrophobicity.
4-MethylHydrogen (Piperidine)Reduced steric bulk; may lose favorable hydrophobic contact.Reduced hydrophobicity.
3-Chloro3-FluoroSlightly reduced steric bulk.Stronger electron-withdrawing effect; potentially stronger halogen/H-bond.
3-Chloro3-MethoxyIncreased steric bulk; adds H-bond acceptor.Electron-donating effect (by resonance); alters charge distribution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Conceptual Chemical Design (Purely Theoretical Data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govfrontiersin.org The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will lead to changes in their biological activities. drugdesign.org

A conceptual QSAR model for N-acylpiperidine analogues could be developed using a hypothetical dataset. The process involves:

Creating a Dataset: A table of hypothetical analogues of this compound is created, each with a theoretical activity value (e.g., pIC50).

Calculating Descriptors: For each analogue, a set of molecular descriptors is calculated. These can include physicochemical properties (LogP, Molecular Weight), electronic descriptors (dipole moment), and topological descriptors (molecular connectivity indices). nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to derive an equation that best correlates the descriptors with the theoretical activity. researchgate.netnih.gov

Model Validation: The model's predictive power is assessed using statistical metrics. researchgate.net

A hypothetical QSAR equation might look like: pIC50 = c0 + c1(LogP) - c2(Polar Surface Area) + c3*(Dipole Moment)

This equation suggests that, hypothetically, activity increases with higher lipophilicity (LogP) and a stronger dipole moment, but decreases with a larger polar surface area. Such a model, even when based on purely theoretical data, provides a conceptual framework for designing new compounds by suggesting which properties to optimize. drugdesign.org

Table 5: Purely Theoretical Data for a Conceptual QSAR Model of N-Acylpiperidine Analogues
Compound IDHypothetical StructureLogP (calc.)Molecular WeightPolar Surface Area (Ų)Theoretical pIC50
11-(propanoyl)-4-methylpiperidine1.80155.2520.35.2
2This compound2.35189.6920.36.1
31-(3-fluoropropanoyl)-4-methylpiperidine1.95173.2420.35.8
41-(3-methoxypropanoyl)-4-methylpiperidine1.60185.2829.55.4
51-(3-chloropropanoyl)-piperidine2.00175.6620.35.7

Applications As a Synthetic Building Block and Mechanistic Probe Molecule

Utilization of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE in Complex Molecule Synthesis

The structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the 3-chloropropanoyl group provides a reactive handle for various chemical transformations. This bifunctional nature allows for both acylation reactions and subsequent nucleophilic substitution at the chlorinated carbon. chemdad.comchemicalbook.com

The synthesis of this compound itself is typically achieved through the reaction of 4-methylpiperidine (B120128) with 3-chloropropionyl chloride. nih.gov This straightforward reaction provides ready access to the building block for further elaboration.

One of the key applications of this compound lies in its ability to undergo intramolecular cyclization. Treatment of N-(haloalkyl)-substituted α-amino esters with a suitable base can lead to the formation of cyclic amino acids, such as pyrrolidine (B122466) and piperidine (B6355638) derivatives. researchgate.net While a direct example for this compound is not extensively documented in readily available literature, the reactivity pattern of the N-(3-chloropropyl) motif is well-established for intramolecular C-N bond formation. For instance, N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate undergoes intramolecular cyclization to form a 2-methylproline derivative. researchgate.net This suggests a high potential for this compound to serve as a precursor to various bicyclic or more complex heterocyclic systems through similar intramolecular strategies.

The 3-chloropropionyl moiety is a known precursor in the synthesis of various biologically active compounds. For example, 3-chloropropionyl chloride is a key reagent in the synthesis of Beclamide, an anticonvulsant drug. chemdad.com It is also used in the preparation of potent TRPV1 antagonists and selective dopamine (B1211576) D4 receptor ligands. chemicalbook.com By incorporating the 4-methylpiperidine scaffold, this compound can be envisioned as a starting material for novel analogues of such therapeutic agents.

Design of Novel Chemical Scaffolds Based on the this compound Template

The 4-methylpiperidine ring is a common motif in many biologically active compounds and approved drugs. Its incorporation into molecular design can significantly influence physicochemical properties and biological activity. The N-acylpiperidine scaffold, in general, has been identified as a promising basis for the development of new therapeutic agents, including potential antimicrobial compounds targeting the FabI enzyme in bacteria. nih.gov

The this compound template offers several avenues for the design of novel chemical scaffolds. The reactive chloro- and carbonyl groups allow for the introduction of diverse substituents and the construction of larger, more complex frameworks.

For example, the chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, or alcohols, to introduce new functional groups and build out the molecular structure. This allows for the creation of libraries of compounds with varied substitution patterns for screening against biological targets.

Furthermore, the carbonyl group can be subjected to various reactions, including reduction, addition of organometallic reagents, or conversion to other functional groups. This versatility allows for the modification of the electronic and steric properties of the molecule, which is crucial in drug design and the optimization of lead compounds.

The general strategy for utilizing N-acylpiperidines in scaffold design often involves a sequence of reactions to build complexity. A representative, though not specific to the 3-chloropropanoyl derivative, synthetic pathway could involve Knoevenagel-Doebner condensation, followed by amide construction and subsequent amination to generate N-acylated piperidines with pharmacophoric features. nih.gov

Below is an interactive data table illustrating potential diversification points on the this compound scaffold.

Diversification PointReagent/Reaction TypePotential New Functional Group/Scaffold
Chlorine AtomAmines (R-NH2)Secondary or tertiary amines
Chlorine AtomThiols (R-SH)Thioethers
Chlorine AtomAlcohols (R-OH)Ethers
Carbonyl GroupReducing agents (e.g., NaBH4)Secondary alcohol
Carbonyl GroupGrignard reagents (R-MgBr)Tertiary alcohol

Application as a Mechanistic Probe in Fundamental Organic Reaction Studies

The structure of this compound makes it a suitable candidate for use as a mechanistic probe in the study of various organic reactions, particularly intramolecular cyclizations. The fixed distance and conformational aspects of the piperidine ring can provide insights into the geometric requirements and transition state structures of such reactions.

Studies on the intramolecular C-H amination of N-halide amides to form pyrrolidines and piperidines have been conducted using copper catalysts. nih.govresearchgate.net These studies investigate the effect of the halide (e.g., fluorine vs. chlorine) and the catalyst structure on the reaction mechanism. While not specifically mentioning this compound, this compound could serve as an excellent substrate to probe the intricacies of these copper-catalyzed C-N bond forming reactions. The presence of the methyl group at the 4-position of the piperidine ring can influence the conformational preferences of the ring and, consequently, the stereochemical outcome of the cyclization, providing valuable mechanistic data.

The "memory of chirality" phenomenon, where the stereochemical information of a starting material is retained in the product of a reaction involving a transient, achiral intermediate, has been studied in the intramolecular cyclization of haloalkyl-substituted α-amino esters. researchgate.net The cyclization of a chiral precursor like a derivative of this compound could be used to investigate the factors that govern the degree of stereochemical retention or inversion in such reactions.

Furthermore, the reaction kinetics of the nucleophilic displacement of the chloride can be studied to understand the electronic and steric effects of the N-acyl-4-methylpiperidine moiety on the reactivity of the electrophilic carbon.

Contribution to Methodological Advancements in Chemical Synthesis Through Its Reactivity

The unique reactivity of the 3-chloropropanoyl group has led to advancements in synthetic methodologies. This group can be considered a masked vinyl group, which can be unmasked under specific reaction conditions, opening up possibilities for Michael additions and other conjugate addition reactions. chemdad.comchemicalbook.com

The development of continuous flow processes for the synthesis of 3-chloropropionyl chloride from acrylic acid has been reported as a safer and more efficient alternative to traditional batch methods. nih.gov The subsequent amidation of the in-situ generated 3-chloropropionyl chloride in a continuous flow setup exemplifies a methodological advancement towards more sustainable and scalable chemical production. nih.gov The synthesis of this compound could be readily adapted to such a flow process.

Moreover, the intramolecular cyclization of N-chloroalkyl amides is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. Mechanistic studies on these cyclizations, which could utilize substrates like this compound, contribute to the development of more efficient and selective synthetic methods for the preparation of valuable piperidine and pyrrolidine derivatives. nih.govresearchgate.net

The use of microwave irradiation to accelerate reactions involving 3-chloropropionyl chloride has also been explored, leading to the rapid and efficient synthesis of various heterocyclic compounds. sigmaaldrich.com This highlights another area where the reactivity of this compound could be exploited to develop novel and efficient synthetic protocols.

The following table summarizes some of the key reactions and their potential for methodological advancements involving the 3-chloropropanoyl moiety.

Reaction TypeReagents and ConditionsPotential AdvancementReference
Intramolecular C-H AminationCopper catalystDevelopment of new catalysts for selective C-N bond formation. nih.govresearchgate.net
Intramolecular Cyclization (Memory of Chirality)Base (e.g., LiHMDS) in a flow reactorBetter control over stereochemistry in cyclization reactions. researchgate.net
Continuous Flow SynthesisAcrylic acid, chlorinating agent, then 4-methylpiperidineSafer, more efficient, and scalable production of N-acylpiperidines. nih.gov
Microwave-Assisted SynthesisNucleophiles (e.g., amines, thiols)Rapid and high-yielding synthesis of diverse derivatives. sigmaaldrich.com

Future Research Directions and Open Questions in the Study of 1 3 Chloropropanoyl 4 Methylpiperidine

Exploration of Asymmetric Synthesis Routes for Chiral Analogues

The development of efficient asymmetric syntheses for chiral molecules is a cornerstone of modern medicinal and materials chemistry, as the biological activity of a compound can be highly dependent on its stereochemistry. yale.edu While 1-(3-chloropropanoyl)-4-methylpiperidine is itself achiral, the introduction of stereocenters into the piperidine (B6355638) ring or the side chain could lead to analogues with unique properties. Future research could focus on developing synthetic pathways to access such chiral derivatives with high enantiomeric purity.

Several promising strategies could be adapted for this purpose:

Catalytic Asymmetric Reduction: One approach involves the asymmetric reduction of a ketone precursor, a key step that has been successfully employed in the synthesis of other substituted piperidines. researchgate.net The use of ketoreductase (KRED) enzymes or oxazaborolidine catalysts could facilitate the stereoselective formation of chiral hydroxylated intermediates. researchgate.net

Chiral Starting Materials: Syntheses can be designed starting from readily available chiral building blocks. For instance, chiral amino acids like serine have been used as precursors in multi-step syntheses to produce chiral piperidine derivatives, though this can involve long synthetic routes. google.com

Copper-Catalyzed Cyclization: Recent advances have demonstrated the efficacy of asymmetric copper-catalyzed cyclizative aminoboration to create 2,3-cis-disubstituted piperidines with excellent control over both diastereoselectivity and enantioselectivity. nih.gov This method could be explored for constructing chiral 4-methylpiperidine (B120128) precursors.

Chiral Reagents and Auxiliaries: The use of versatile chiral reagents, such as tert-butanesulfinamide, has become a widespread and powerful method for the asymmetric synthesis of a vast array of amines and could be adapted for preparing chiral piperidine precursors. yale.edu

The successful development of these routes would enable the synthesis of a library of chiral analogues, allowing for a systematic investigation into how stereochemistry influences their chemical and biological properties.

Advanced Spectroscopic Studies Under Non-Standard Environmental Conditions

While standard spectroscopic techniques (NMR, IR, MS) are crucial for structural elucidation, performing these analyses under non-standard conditions can provide deeper insights into the molecule's dynamic behavior, conformational preferences, and intermolecular interactions. Future studies on this compound could employ such advanced techniques.

Variable-Temperature NMR (VT-NMR): This technique could be used to study the conformational dynamics of the molecule. Key areas of interest include the rate of ring inversion for the 4-methylpiperidine moiety and the rotational barrier around the amide C-N bond. Quantifying these energetic barriers would provide a more complete picture of the molecule's conformational landscape.

High-Pressure Spectroscopy: Applying high pressure can alter intermolecular distances and affect reaction volumes and rates. High-pressure NMR or IR spectroscopy could be used to study how the molecule interacts with different solvent environments or other chemical species, providing data on its compressibility and the thermodynamics of its interactions.

Solvatochromism Studies: By analyzing the UV-Vis or fluorescence spectra in a range of solvents with varying polarities, one could investigate how the electronic structure of the molecule is influenced by its immediate environment. This is particularly relevant for understanding its behavior in different chemical or biological media.

These studies would move beyond a static structural picture, offering a dynamic view of the molecule's behavior in response to environmental stimuli.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and the optimization of synthetic routes. Applying these tools to this compound and its derivatives could significantly accelerate research and development.

A hypothetical workflow could involve:

Dataset Curation: A database of known piperidine amides, including their physicochemical properties, spectroscopic data, and, if available, biological activities, would be compiled.

Model Training: ML models could be trained on this dataset to predict various properties for novel, hypothetical analogues of this compound.

Predictive Design: These models could be used to design new molecules with optimized properties, such as improved solubility, specific reactivity, or enhanced binding affinity to a biological target, before committing resources to their synthesis.

The table below illustrates a conceptual framework for such a predictive model.

Input Molecular Descriptors Predicted Properties
2D/3D StructureSolubility (LogS)
Electronic Properties (e.g., dipole moment)Octanol-Water Partition Coefficient (LogP)
Topological IndicesReaction Yield Prediction
Quantum Chemical DescriptorsPotential Biological Activity (e.g., binding score)

This in silico approach allows for the rapid screening of a vast chemical space, prioritizing the most promising candidates for synthesis and experimental validation, thereby streamlining the discovery process.

Development of Environmentally Benign Synthetic Methodologies for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The conventional synthesis of amides often involves acyl chlorides and organic solvents, which can be hazardous. Future research should focus on developing more sustainable synthetic routes to this compound.

Key areas for improvement include:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical CO₂, or ionic liquids. Research has shown the feasibility of conducting reactions in acetone-water mixtures, which are more environmentally friendly. orgsyn.org

Catalytic Methods: Developing catalytic methods that avoid the use of stoichiometric amounts of activating agents. For example, direct amidation of 3-chloropropanoic acid with 4-methylpiperidine using a suitable catalyst would produce water as the only byproduct, significantly improving atom economy.

Energy Efficiency: Exploring the use of alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating.

Process Optimization: Designing processes that minimize waste through in-process monitoring and optimization, potentially using flow chemistry setups which can offer better control and safety for a scalable synthesis. orgsyn.org

The table below summarizes potential green chemistry strategies for the synthesis.

Green Chemistry Principle Proposed Application Potential Benefit
Safer Solvents Use of water or bio-based solvents instead of chlorinated hydrocarbons.Reduced toxicity and environmental persistence.
Atom Economy Catalytic direct amidation of carboxylic acid.Elimination of waste from activating agents; water as the sole byproduct.
Energy Efficiency Microwave-assisted synthesis.Drastically reduced reaction times and energy input.
Waste Prevention Implementation of a continuous flow process.Improved yield, safety, and reduced solvent waste.

Deepening Computational Understanding of Reaction Energetics and Pathways

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. For this compound, density functional theory (DFT) and other high-level methods can be employed to gain a deeper understanding of its synthesis and reactivity.

Future computational studies could focus on:

Reaction Mechanism of Synthesis: Modeling the acylation of 4-methylpiperidine with 3-chloropropanoyl chloride. This would involve locating the transition state(s), calculating activation energies, and determining the reaction's thermodynamic profile. Such studies can help optimize reaction conditions by identifying the rate-limiting step. researchgate.net

Conformational Analysis: Performing a thorough scan of the potential energy surface to identify all stable conformers of the molecule. This would provide insight into the preferred orientation of the 4-methyl group (axial vs. equatorial) and the rotational isomers (rotamers) around the amide bond and the C-C bonds of the side chain.

Reactivity Prediction: Modeling the reactivity of the molecule, for example, by calculating the energies of frontier molecular orbitals (HOMO/LUMO) to predict its behavior in reactions like nucleophilic substitution at the chloropropyl group. Computational methods have been used extensively to study the energetics of cycloaddition reactions, and similar principles can be applied here to understand other reaction types. researchgate.netmdpi.com

These computational investigations would complement experimental work by providing a detailed, energetic, and structural rationale for the observed chemical behavior of this compound.

Q & A

Q. What are the recommended synthetic routes for 1-(3-chloropropanoyl)-4-methylpiperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic acylation of 4-methylpiperidine with 3-chloropropanoyl chloride. Key variables include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios. Catalytic bases like triethylamine or DMAP may enhance acylation efficiency. Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization . Optimization can leverage fractional factorial design to test interactions between variables (e.g., solvent polarity vs. reaction time) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify structural features (e.g., methyl group at δ ~1.2 ppm, carbonyl at δ ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C9_9H16_{16}ClNO: calc. 189.09 g/mol).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 210–240 nm.
    Cross-referencing with databases like PubChem ensures consistency in spectral assignments .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under:
  • pH extremes : Hydrolysis of the amide bond in acidic/basic conditions (e.g., 0.1M HCl/NaOH at 25°C).
  • Temperature : Accelerated aging tests (40–60°C) monitored via TLC or HPLC.
  • Light exposure : UV-vis spectroscopy to detect photodegradation products.
    Stability data guides storage recommendations (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

  • Methodological Answer : A 2k^k factorial design evaluates critical factors:
  • Variables : Solvent polarity, temperature, catalyst loading.
  • Response Surface Methodology (RSM) : Models interactions (e.g., solvent-temperature trade-offs).
    Example: Testing THF vs. DCM at 0°C vs. 25°C with 5–10 mol% DMAP. Data analysis via ANOVA identifies significant factors (p < 0.05). This reduces experimental runs by 50–70% compared to one-factor-at-a-time approaches .

Q. How to resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., conflicting catalytic activity) may arise from:
  • Impurity profiles : Compare HPLC/MS data across studies.
  • Experimental variability : Replicate conditions with strict controls (e.g., moisture-free environments).
  • Statistical meta-analysis : Pool data from multiple studies to identify outliers or trends.
    Cross-validation with computational models (e.g., DFT for reaction energetics) clarifies mechanistic inconsistencies .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock/Vina) : Screens binding affinity to enzymes (e.g., kinases) using crystal structures from the PDB.
  • MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity.
    Validation via in vitro assays (e.g., IC50_{50} measurements) ensures predictive accuracy .

Q. How to design experiments assessing the compound’s inhibition of cytochrome P450 enzymes?

  • Methodological Answer :
  • In vitro assays : Microsomal incubations with NADPH, LC-MS/MS quantification of metabolite depletion.
  • Kinetic analysis : Determine Ki_i values via Lineweaver-Burk plots.
  • Control experiments : Use known inhibitors (e.g., ketoconazole) as benchmarks.
    Statistical power analysis ensures sufficient sample size (n ≥ 3) to detect ≥20% inhibition .

Q. What methodologies enable comparative studies between this compound and its structural analogs?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., 4-ethyl or 3-bromo variants) and compare bioactivity.
  • Thermodynamic profiling : ITC or SPR to measure binding enthalpy/kinetics.
  • Crystallography : Resolve 3D structures of analog-target complexes to identify critical interactions.
    Multivariate analysis (PCA or clustering) highlights key structural determinants of activity .

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